4-Isopropylpyridazin-3-amine
Description
4-Isopropylpyridazin-3-amine is a pyridazine derivative featuring an isopropyl group at the 4-position and an amine group at the 3-position of the heteroaromatic ring. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic properties and reactivity compared to other diazines (e.g., pyrimidine, pyrazine).
Properties
IUPAC Name |
4-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCUPAHHWPMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups. The reaction is conducted under neutral conditions, which helps in achieving high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction suggests it could be adapted for large-scale synthesis, provided the reaction conditions are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyridazine derivatives, and various substituted pyridazines.
Scientific Research Applications
4-Isopropylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylpyridazin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyridazine vs. Pyrazole: Pyridazines (two adjacent nitrogen atoms) exhibit reduced aromaticity compared to pyrazoles (two non-adjacent nitrogen atoms), affecting electron distribution and hydrogen-bonding capabilities . The pyridazine core in this compound may confer greater polarity and solubility in polar solvents compared to pyrazole analogs.
- Halogenated analogs (e.g., 4-iodo in ) are more reactive in cross-coupling reactions, whereas the isopropyl group may stabilize hydrophobic interactions .
Biological Activity
4-Isopropylpyridazin-3-amine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isopropyl group at the fourth position and an amino group at the third position. This unique structure contributes to its potential biological activities, including interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups, allowing for efficient production under neutral conditions.
Chemical Structure:
- Molecular Formula: C₈H₁₄N₂
- Molecular Weight: Approximately 150.21 g/mol
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its amino group and its interactions with enzymes and receptors via the pyridazine ring. These interactions can modulate various biological functions, leading to potential therapeutic effects such as antimicrobial and anticancer activities .
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
- Enzyme Inhibition:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
